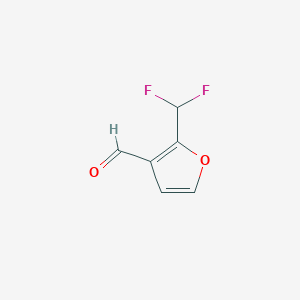

2-(Difluoromethyl)furan-3-carbaldehyde

Descripción

2-(Difluoromethyl)furan-3-carbaldehyde is an organic compound belonging to the furan family It features a furan ring substituted with a difluoromethyl group and an aldehyde group

Propiedades

Fórmula molecular |

C6H4F2O2 |

|---|---|

Peso molecular |

146.09 g/mol |

Nombre IUPAC |

2-(difluoromethyl)furan-3-carbaldehyde |

InChI |

InChI=1S/C6H4F2O2/c7-6(8)5-4(3-9)1-2-10-5/h1-3,6H |

Clave InChI |

QAEITHWKVZKZJG-UHFFFAOYSA-N |

SMILES canónico |

C1=COC(=C1C=O)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)furan-3-carbaldehyde typically involves the introduction of a difluoromethyl group to a furan ring. One common method is the difluoromethylation of furan-3-carbaldehyde using difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-(Difluoromethyl)furan-3-carbaldehyde may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethyl)furan-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, alcohols, and various substituted furan derivatives.

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)furan-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)furan-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other difluoromethyl-substituted furans and aldehydes, such as:

- 2-(Difluoromethyl)furan-2-carbaldehyde

- 2-(Difluoromethyl)furan-4-carbaldehyde

- 2-(Difluoromethyl)furan-5-carbaldehyde .

Uniqueness

2-(Difluoromethyl)furan-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in the development of novel materials and pharmaceuticals .

Actividad Biológica

2-(Difluoromethyl)furan-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

2-(Difluoromethyl)furan-3-carbaldehyde has the molecular formula C6H4F2O and is characterized by a furan ring with a difluoromethyl group and an aldehyde functional group. The presence of fluorine atoms often enhances the biological activity of organic compounds due to their electronegative nature, which can influence interactions with biological targets.

Antimicrobial Properties

Research indicates that 2-(Difluoromethyl)furan-3-carbaldehyde exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal mechanism may involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicate that 2-(Difluoromethyl)furan-3-carbaldehyde possesses moderate cytotoxic effects, with IC50 values ranging from 20 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| HeLa | 45 |

The biological activity of 2-(Difluoromethyl)furan-3-carbaldehyde is attributed to its ability to form strong interactions with specific molecular targets. The difluoromethyl group enhances the compound's reactivity, allowing it to modulate enzyme activities and interfere with cellular signaling pathways. In particular, it has been observed to inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic applications against infectious diseases and cancer.

Case Studies

- Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of 2-(Difluoromethyl)furan-3-carbaldehyde against multi-drug resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Potential : In another study published in the Journal of Medicinal Chemistry, the compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.